molecular formula C15H15NO2 B8681398 2-benzyl-1,3-dihydroisoindole-5,6-diol

2-benzyl-1,3-dihydroisoindole-5,6-diol

Cat. No.: B8681398
M. Wt: 241.28 g/mol
InChI Key: WFHRJJSFISXQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-1,3-dihydroisoindole-5,6-diol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1,3-dihydroisoindole-5,6-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1,3-dihydroisoindole-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-benzyl-1,3-dihydroisoindole-5,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-1,3-dihydroisoindole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-1,3-dihydroisoindole-5,6-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzyl and dihydroxy functional groups provide versatility in synthetic and research applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-benzyl-1,3-dihydroisoindole-5,6-diol

InChI

InChI=1S/C15H15NO2/c17-14-6-12-9-16(10-13(12)7-15(14)18)8-11-4-2-1-3-5-11/h1-7,17-18H,8-10H2

InChI Key

WFHRJJSFISXQNA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1CC3=CC=CC=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g (3.1 mmol) of N-benzyl-5,6-dihydroxyisoindoline hydrobromide was dissolved in 40 ml of a 50% methanol aqueous solution, and the solution was adjusted to pH 8.0 with 8% aqueous ammonia. The precipitated crystals were collected by filtration and washed with 5 ml of cold water and 5 ml of cold acetone to obtain 640 mg of the above identified compound.
Name
N-benzyl-5,6-dihydroxyisoindoline hydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.